2-Methoxy-4-(methylsulfanyl)butanoic acid

Vue d'ensemble

Description

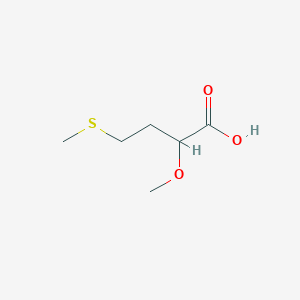

2-Methoxy-4-(methylsulfanyl)butanoic acid is an organic compound with the molecular formula C6H12O3S. It is characterized by the presence of a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methylsulfanyl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxybutanoic acid with a methylsulfanyl reagent under basic conditions. The reaction typically proceeds as follows:

Starting Material: 2-Methoxybutanoic acid

Reagent: Methylsulfanyl chloride (CH3SCl)

Catalyst: Base (e.g., sodium hydroxide, NaOH)

Solvent: Organic solvent (e.g., dichloromethane, DCM)

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Agricultural Applications

Animal Feed Supplementation:

HMTBA is predominantly used as a methionine source in animal feeds, particularly for poultry and swine. Methionine is vital for the growth and development of animals, and HMTBA serves as a precursor that can be converted into methionine in the body.

- Enhanced Growth Rates: Studies have shown that incorporating HMTBA into animal diets leads to improved growth rates and feed efficiency. For instance, research indicates that poultry receiving HMTBA-enriched diets exhibit better weight gain compared to those on standard feeds .

- Reduction of Environmental Impact: The use of HMTBA can potentially reduce nitrogen excretion from livestock, thus mitigating environmental pollution associated with livestock farming .

Biochemical Applications

Metabolic Pathways:

HMTBA plays a significant role in various metabolic pathways. It is involved in the biosynthesis of methionine from other sulfur-containing compounds.

- Precursor to Methionine: HMTBA is recognized as a natural precursor to methionine, facilitating its synthesis through enzymatic reactions involving methionine transaminase .

- Cellular Functions: In humans and other organisms, HMTBA has been linked to several metabolic disorders, including deficiencies related to methionine metabolism . Its role as a metabolite highlights its importance in cellular functions and potential therapeutic applications.

Case Studies

Study on Poultry Nutrition:

A comprehensive study conducted at the University of Missouri demonstrated that adding HMTBA to broiler diets significantly improved their growth performance and carcass yield compared to control groups without supplementation. The study measured parameters such as weight gain, feed conversion ratio, and overall health status of the birds over several weeks .

Human Metabolism Research:

Research published in the Human Metabolome Database indicates that HMTBA is involved in various metabolic pathways affecting human health. For example, it has been implicated in conditions like hypermethioninemia and other metabolic disorders related to sulfur amino acid metabolism .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Animal Nutrition | Used as a methionine source in livestock feeds | Improved growth rates and feed efficiency |

| Biochemical Research | Involved in methionine biosynthesis and metabolic pathways | Insights into metabolic disorders |

| Environmental Impact | Reduces nitrogen excretion from livestock | Mitigates environmental pollution |

Mécanisme D'action

The mechanism of action of 2-Methoxy-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can form ionic interactions with positively charged residues in the active sites of enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxybutanoic acid: Lacks the methylsulfanyl group, making it less reactive in certain chemical transformations.

4-(Methylsulfanyl)butanoic acid: Lacks the methoxy group, affecting its solubility and reactivity.

2-Methoxy-4-(methylsulfanyl)pentanoic acid: Has an additional carbon in the backbone, altering its physical and chemical properties.

Uniqueness

2-Methoxy-4-(methylsulfanyl)butanoic acid is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound for various applications in research and industry.

Activité Biologique

2-Methoxy-4-(methylsulfanyl)butanoic acid, with the molecular formula C₆H₁₂O₃S, is an organic compound notable for its unique structural features, including a methoxy group (-OCH₃) and a methylsulfanyl group (-SCH₃) attached to a butanoic acid backbone. This compound has garnered attention in both chemical and biological research due to its potential applications in various fields, including medicinal chemistry and biochemistry.

The compound exhibits various chemical reactivity patterns, including:

- Oxidation : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

- Reduction : The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH₄).

- Substitution : The methoxy group can undergo nucleophilic substitution reactions under suitable conditions.

Synthesis Methods

The synthesis of this compound typically involves alkylation of 2-methoxybutanoic acid with methylsulfanyl chloride in the presence of a base. The general reaction conditions include:

- Starting Material : 2-Methoxybutanoic acid

- Reagent : Methylsulfanyl chloride (CH₃SCl)

- Catalyst : Base (e.g., sodium hydroxide)

- Solvent : Organic solvent (e.g., dichloromethane)

- Reaction Conditions : Stirring at room temperature for several hours until product formation is complete.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxy and methylsulfanyl groups facilitate hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially leading to enzyme inhibition. The carboxylic acid group may form ionic interactions with positively charged residues in enzyme active sites, affecting their catalytic activity.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- Research has demonstrated that derivatives of this compound exhibit inhibitory effects on certain enzymes, suggesting potential applications as enzyme inhibitors in therapeutic contexts. For instance, studies have shown that modifications in the methylsulfanyl group influence the potency of enzyme inhibition.

-

Antioxidant Activity :

- Preliminary studies indicate that this compound may possess antioxidant properties. In vitro assays have shown that it can scavenge free radicals, which is crucial for combating oxidative stress-related diseases.

-

Toxicological Assessments :

- Toxicological evaluations have been conducted to assess the safety profile of this compound. Results suggest that at low concentrations, it exhibits minimal cytotoxicity in cell lines, making it a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methoxybutanoic acid | Lacks methylsulfanyl group | Less reactive in certain transformations |

| 4-(Methylsulfanyl)butanoic acid | Lacks methoxy group | Altered solubility and reactivity |

| 2-Methoxy-4-(methylsulfanyl)pentanoic acid | Additional carbon in backbone | Different physical and chemical properties |

The dual functionality of this compound allows for diverse reactivity and interaction profiles, distinguishing it from similar compounds.

Propriétés

IUPAC Name |

2-methoxy-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-9-5(6(7)8)3-4-10-2/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICHYTQYSBNZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60799009 | |

| Record name | 2-Methoxy-4-(methylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60799009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652968-10-0 | |

| Record name | 2-Methoxy-4-(methylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652968-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(methylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60799009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-(methylsulfanyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.